2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives.
Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with 4-methoxybenzenesulfonyl chloride under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of more efficient catalysts for the sulfonylation reaction.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of triazole and sulfonyl groups on biological systems.
Mechanism of Action
The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, but lacking the triazole and sulfonyl groups.
4-Methoxybenzenesulfonyl Chloride: A simpler sulfonyl compound without the pyrrolidine and triazole rings.
1,2,3-Triazole: The core triazole structure without the additional functional groups.
Uniqueness
2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)16-9-6-11(10-16)17-14-7-8-15-17/h2-5,7-8,11H,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJVMMFETWFJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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